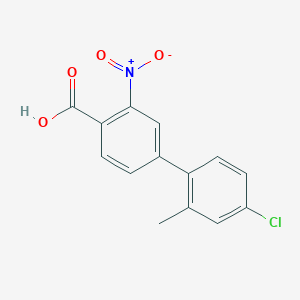
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is a synthetic organic compound, which is widely used in scientific research due to its wide range of applications. It is a colorless crystalline solid with a melting point of 125-127°C and a boiling point of 234-236°C. The compound is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is a versatile compound that can be used for a variety of purposes, including synthesis, analytical chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is a versatile compound that can be used for a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in analytical chemistry, and as a drug discovery tool. The compound has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used to detect the presence of other compounds, such as pesticides, in food and water samples. Additionally, the compound has been used as a drug discovery tool to identify novel therapeutic agents.
Wirkmechanismus
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) works by forming a complex with a target molecule. This complex then binds to the target molecule, which causes it to be more susceptible to chemical reactions. This increases the rate of reaction and can be used to synthesize a variety of organic compounds. Additionally, the compound can be used to detect the presence of other compounds, such as pesticides, in food and water samples.
Biochemical and Physiological Effects
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is an organic compound that is not known to have any adverse biochemical or physiological effects. The compound is not toxic and is not known to be carcinogenic or mutagenic. Additionally, the compound does not have any known effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) in lab experiments include its low cost, its availability, and its versatility. The compound is relatively easy to obtain and can be used to synthesize a variety of organic compounds. Additionally, the compound is not toxic and is not known to have any adverse biochemical or physiological effects. The limitations of using this compound in lab experiments include its low solubility in water and its tendency to form complexes with target molecules.
Zukünftige Richtungen
In the future, 3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) could be used in the development of new drugs or pharmaceuticals. Additionally, the compound could be used to detect the presence of other compounds, such as pesticides, in food and water samples. The compound could also be used in the synthesis of new organic compounds, such as dyes and agrochemicals. Furthermore, the compound could be used to study the mechanism of action of other organic compounds. Finally, the compound could be used in the development of new analytical techniques and methods.
Synthesemethoden
3-(4-Chloro-2-methylphenyl)-5-nitrobenzoic acid (95%) is synthesized using the reaction of 4-chloro-2-methylphenol and nitric acid. This reaction is conducted in an inert atmosphere at a temperature of 80-90°C. The reaction is complete in approximately two hours and yields a 95% pure product. The synthesis of this compound is relatively simple and cost-effective.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPZCDVJKIWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690378 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-72-1 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














